molecular formula C13H20ClNO4 B1456595 FTY720 Acetic Acid Hydrochloride CAS No. 1346598-36-4

FTY720 Acetic Acid Hydrochloride

Cat. No. B1456595
M. Wt: 289.75 g/mol
InChI Key: SBZJCQIDSYQGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FTY720 Acetic Acid Hydrochloride, also known as Fingolimod, is a biochemical used for proteomics research . It has a molecular formula of C13H19NO4•HCl and a molecular weight of 289.76 .


Synthesis Analysis

FTY720 is synthesized from readily available starting materials in seven steps with a 48% overall yield . A series of 30 new analogs maintaining the backbone structure of FTY720 were synthesized by a very simple method . Regardless of newly introduced aromatic and non-aromatic head groups, the obtained structures showed cytotoxic effects .


Molecular Structure Analysis

FTY720 Acetic Acid Hydrochloride has a molecular formula of C13H19NO4•HCl . The structure of FTY720 has a polar head group, an aromatic backbone, and an aliphatic tail with eight carbons .


Chemical Reactions Analysis

FTY720 is phosphorylated to form FTY720-phosphate, which resembles naturally occurring sphingosine 1-phosphate (S1P), an extracellular lipid mediator . The hydroxy head group of FTY720 has been shown to bind Glu206 and Lys209 in PP2A .

Safety And Hazards

FTY720 may cause skin and eye irritation and may be harmful if swallowed or absorbed through the skin . In case of contact, it is recommended to immediately flush skin or eyes with copious amounts of water .

Future Directions

FTY720 is a very interesting structure for medical development due to its high bioavailability, stability, and oral administration . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .

properties

IUPAC Name

2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c14-13(8-15,9-16)6-5-10-1-3-11(4-2-10)7-12(17)18;/h1-4,15-16H,5-9,14H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZJCQIDSYQGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CO)(CO)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FTY720 Acetic Acid Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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